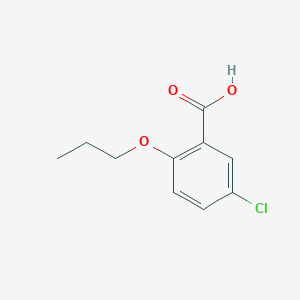

5-Chloro-2-propoxybenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-propoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-2-5-14-9-4-3-7(11)6-8(9)10(12)13/h3-4,6H,2,5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOGHQODAPOZTFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80402240 | |

| Record name | 5-chloro-2-propoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62176-15-2 | |

| Record name | 5-chloro-2-propoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Chloro-2-propoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-propoxybenzoic acid is a valuable intermediate in the synthesis of various pharmaceuticals and other biologically active molecules. Its structural features, a chlorinated benzene ring with carboxylic acid and propoxy groups in specific positions, make it a versatile building block for creating complex molecular architectures. This guide provides a detailed overview of the primary synthetic pathways for this compound, offering insights into the underlying chemical principles and practical considerations for its preparation in a laboratory setting.

Core Synthesis Strategy: O-Alkylation of a Salicylic Acid Derivative

The most prevalent and logical approach to synthesizing this compound involves the O-alkylation of a readily available precursor, 5-chloro-2-hydroxybenzoic acid (also known as 5-chlorosalicylic acid). This strategy is advantageous due to the commercial availability and relatively low cost of the starting material. The core transformation is the conversion of the phenolic hydroxyl group into a propoxy ether.

Pathway 1: Direct O-Alkylation of 5-Chloro-2-hydroxybenzoic Acid

This pathway represents the most direct route to the target molecule. It involves the reaction of 5-chloro-2-hydroxybenzoic acid with a propylating agent in the presence of a base.

Diagram of the Direct O-Alkylation Pathway

Caption: Direct O-alkylation of 5-chloro-2-hydroxybenzoic acid.

Causality Behind Experimental Choices:

-

Choice of Base: A strong base, such as potassium hydroxide (KOH) or sodium hydride (NaH), is required to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. The choice between these bases often depends on the desired reaction conditions and scale. NaH, for instance, offers the advantage of an irreversible deprotonation.

-

Propylating Agent: Propyl halides, particularly propyl iodide, are effective alkylating agents due to the good leaving group ability of the iodide ion. Other propylating agents like propyl bromide or propyl tosylate can also be employed.

-

Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetone is typically used to dissolve the reactants and facilitate the SN2 reaction mechanism of the Williamson ether synthesis.

Experimental Protocol: Direct O-Alkylation

-

Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-chloro-2-hydroxybenzoic acid in a suitable solvent (e.g., DMF).

-

Base Addition: Carefully add a stoichiometric equivalent of a strong base (e.g., NaH) portion-wise at room temperature. The reaction mixture may effervesce as hydrogen gas is evolved.

-

Alkylation: Once the deprotonation is complete, add the propylating agent (e.g., propyl iodide) dropwise to the reaction mixture.

-

Reaction Monitoring: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and quench with water. Acidify the aqueous layer with a dilute acid (e.g., HCl) to precipitate the product. The crude product can then be collected by filtration and purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Pathway 2: Esterification Followed by O-Alkylation and Hydrolysis

An alternative and often preferred route involves a three-step sequence: esterification of the carboxylic acid, O-alkylation of the phenolic hydroxyl group, and subsequent hydrolysis of the ester to yield the final product.[1][2] This approach can sometimes lead to higher yields and easier purification, as it avoids potential side reactions with the carboxylic acid group during the alkylation step.

Diagram of the Multi-step Pathway

Caption: Multi-step synthesis via esterification, O-alkylation, and hydrolysis.

Causality Behind Experimental Choices:

-

Esterification: The carboxylic acid is first protected as an ester (e.g., ethyl ester) to prevent it from reacting with the base in the subsequent alkylation step. This is typically achieved through Fischer esterification, using an excess of the alcohol and a catalytic amount of a strong acid like sulfuric acid.

-

O-Alkylation of the Ester: The O-alkylation is then performed on the esterified intermediate. The reaction conditions are similar to the direct alkylation pathway, employing a base and a propylating agent.

-

Hydrolysis: The final step is the saponification (base-catalyzed hydrolysis) of the ester group to regenerate the carboxylic acid. This is usually accomplished by heating the ester with an aqueous solution of a strong base like potassium hydroxide, followed by acidification.[1]

Experimental Protocol: Multi-step Synthesis

-

Esterification: Reflux 5-chloro-2-hydroxybenzoic acid in an excess of ethanol with a catalytic amount of concentrated sulfuric acid for several hours. Monitor the reaction by TLC. After completion, remove the excess ethanol under reduced pressure and work up the reaction mixture to isolate the ethyl 5-chloro-2-hydroxybenzoate.

-

O-Alkylation: Dissolve the isolated ester in a suitable solvent (e.g., acetone) and add a base (e.g., potassium carbonate) followed by the propylating agent (e.g., propyl iodide). Reflux the mixture until the starting material is consumed (monitored by TLC).

-

Hydrolysis: To the crude ethyl 5-chloro-2-propoxybenzoate, add an aqueous solution of potassium hydroxide and heat the mixture to reflux for a few hours. After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the this compound.

-

Purification: The final product can be purified by recrystallization.

Alternative Synthetic Approaches

While the O-alkylation of 5-chloro-2-hydroxybenzoic acid is the most common strategy, other methods can be envisioned, particularly those starting from different precursors.

Pathway 3: Carboxylation of a Propoxybenzene Derivative

This approach involves introducing the carboxylic acid group onto a pre-existing 4-chloro-1-propoxybenzene ring. This can be achieved through methods like Friedel-Crafts acylation followed by oxidation, or direct carboxylation using carbon dioxide under specific catalytic conditions.

Diagram of the Carboxylation Pathway

Caption: Synthesis via carboxylation of 4-chloro-1-propoxybenzene.

Causality Behind Experimental Choices:

-

Direct Carboxylation: The direct introduction of a carboxyl group onto an aromatic ring using carbon dioxide is a challenging but "green" transformation. It often requires harsh conditions or specialized catalytic systems, such as strong Lewis acids (e.g., AlCl3) or "Frustrated Lewis Pairs" (FLPs) to activate the CO2 molecule.[3][4] The regioselectivity of this reaction would be a critical factor to control.

Characterization and Data Summary

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Property | Value |

| Molecular Formula | C10H11ClO3 |

| Molecular Weight | 214.65 g/mol [5] |

| CAS Number | 62176-15-2[6] |

| Appearance | Off-white to cream powder[7] |

| Melting Point | 171-172 °C (for the precursor 5-Chloro-2-hydroxybenzoic acid)[7] |

Note: The melting point for this compound may vary and should be determined experimentally.

Spectroscopic Data (Expected):

-

¹H NMR: Signals corresponding to the aromatic protons, the methylene and methyl protons of the propoxy group, and the acidic proton of the carboxylic acid.

-

¹³C NMR: Resonances for the carbon atoms of the benzene ring, the propoxy group, and the carbonyl carbon of the carboxylic acid.

-

IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-O stretching of the ether linkage.

-

Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight, along with characteristic fragmentation patterns.

Conclusion

The synthesis of this compound is most reliably achieved through the O-alkylation of 5-chloro-2-hydroxybenzoic acid. The choice between a direct, one-step alkylation and a multi-step approach involving esterification and subsequent hydrolysis will depend on factors such as the desired purity, yield, and the scale of the reaction. Careful consideration of the reaction conditions, including the choice of base, solvent, and propylating agent, is crucial for a successful synthesis. The alternative route via carboxylation of 4-chloro-1-propoxybenzene presents an interesting, though potentially more challenging, avenue for exploration. For any chosen pathway, thorough purification and analytical characterization are essential to ensure the quality of the final product for its intended applications in research and drug development.

References

- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 2. Synthesis of 2-Propoxy-5-Methylbenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. file.scirp.org [file.scirp.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound | #NV00296 | Rieke Metals Products & Services [riekemetals.com]

- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. 5-Chloro-2-hydroxybenzoic acid | 321-14-2 [chemicalbook.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 5-Chloro-2-propoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by [Your Name/Gemini], Senior Application Scientist

Abstract

5-Chloro-2-propoxybenzoic acid, a halogenated derivative of the benzoic acid scaffold, presents a unique combination of structural features that warrant a detailed investigation of its physicochemical properties. This technical guide provides a comprehensive analysis of this compound, addressing a notable gap in currently available experimental data. Through a combination of established theoretical predictions and comparative analysis with structurally related molecules, this document offers valuable insights for researchers in medicinal chemistry, materials science, and drug development. The guide covers key physicochemical parameters, outlines a putative synthetic pathway, and discusses potential applications, thereby serving as a foundational resource for facilitating further research and application of this compound.

Introduction: Unveiling a Structurally Unique Benzoic Acid Derivative

Benzoic acid and its derivatives are fundamental building blocks in organic chemistry and hold significant importance in the pharmaceutical and chemical industries[1]. The introduction of various functional groups onto the benzoic acid core allows for the fine-tuning of its chemical and biological properties. This compound (Figure 1) is a particularly interesting analogue, incorporating both a chloro-substituent and a propoxy group. The chlorine atom, a halogen, can influence the molecule's electronic properties, lipophilicity, and metabolic stability. The propoxy group, an ether linkage, can impact solubility, steric hindrance, and receptor-binding interactions.

A thorough understanding of the physicochemical properties of this compound is paramount for predicting its behavior in various systems, from chemical reactions to biological environments. These properties, including solubility, acidity (pKa), and lipophilicity (LogP), are critical determinants of a compound's suitability for applications such as drug delivery, materials science, and as a synthetic intermediate. This guide aims to provide a detailed examination of these properties, addressing the current scarcity of experimental data through robust theoretical predictions and expert analysis.

Figure 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Core Physicochemical Properties

Due to the limited availability of experimental data for this compound, the following table summarizes its fundamental identifiers along with predicted physicochemical properties. These predictions are derived from well-established computational models and provide a reliable estimate for guiding experimental design.

| Property | Value | Source |

| CAS Number | 62176-15-2 | [2][3] |

| Molecular Formula | C₁₀H₁₁ClO₃ | [2][3] |

| Molecular Weight | 214.65 g/mol | [4] |

| Predicted Melting Point | Not available | - |

| Predicted Boiling Point | 362.6 ± 37.0 °C | [5] |

| Predicted Water Solubility | Low | Inferred from LogP |

| Predicted pKa | 4.00 ± 0.10 | [5] |

| Predicted LogP | 2.8 | [6][7] |

In-depth Analysis of Physicochemical Parameters

Acidity (pKa)

The predicted pKa of 4.00 for this compound suggests it is a moderately strong organic acid, which is characteristic of benzoic acid derivatives[5]. The acidity of the carboxylic acid group is influenced by the electronic effects of the substituents on the aromatic ring. The electron-withdrawing nature of the chlorine atom at the meta position to the carboxylic acid group is expected to increase the acidity (lower the pKa) compared to unsubstituted benzoic acid (pKa ≈ 4.2). Conversely, the propoxy group at the ortho position, being an electron-donating group through resonance, would be expected to decrease the acidity. The predicted pKa reflects the net effect of these opposing electronic influences.

Understanding the pKa is crucial for:

-

Drug Development: It determines the ionization state of the molecule at physiological pH (around 7.4), which in turn affects its solubility, permeability across biological membranes, and binding to target proteins.

-

Chemical Synthesis: The acidity of the carboxylic acid proton dictates its reactivity in various chemical transformations.

Lipophilicity (LogP)

The predicted octanol-water partition coefficient (LogP) of 2.8 indicates that this compound is a lipophilic compound[6][7]. This suggests a preference for nonpolar environments over aqueous solutions. The lipophilicity is a composite of the contributions from the different parts of the molecule. The aromatic ring and the propoxy chain contribute significantly to its lipophilic character, while the carboxylic acid group provides a hydrophilic component.

The LogP value is a critical parameter in:

-

Pharmacokinetics: It influences the absorption, distribution, metabolism, and excretion (ADME) properties of a potential drug molecule. A moderate LogP value is often desirable for oral bioavailability.

-

Formulation Science: It guides the selection of appropriate solvents and excipients for formulation development.

Solubility

While experimental data on the water solubility of this compound is not available, its predicted LogP value suggests low aqueous solubility. Generally, compounds with a positive LogP value are more soluble in organic solvents than in water. The solubility in various organic solvents is expected to be higher, particularly in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and in alcohols like methanol and ethanol[8][9].

Putative Synthesis Pathway

A plausible synthetic route to this compound can be conceptualized starting from commercially available 5-chlorosalicylic acid. The synthesis would involve a Williamson ether synthesis to introduce the propoxy group.

Caption: Proposed synthesis of this compound.

Experimental Protocol:

-

Reaction Setup: To a solution of 5-chlorosalicylic acid in a suitable polar aprotic solvent (e.g., acetone or DMF), add a slight excess of a base (e.g., potassium carbonate).

-

Alkylation: To the resulting mixture, add a slight excess of 1-bromopropane.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Potential Applications and Future Directions

While specific applications for this compound are not yet established in the literature, its structural motifs suggest several areas of potential utility:

-

Pharmaceutical Intermediate: As a derivative of salicylic acid, it could serve as a key intermediate in the synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs) or other biologically active compounds[10]. The chloro and propoxy substituents could modulate the pharmacological profile of the parent drug.

-

Agrochemicals: Benzoic acid derivatives are known to exhibit herbicidal and pesticidal activities. The specific substitution pattern of this compound may confer useful properties for agricultural applications.

-

Materials Science: The rigid aromatic core and the flexible propoxy chain could make it a candidate for the synthesis of liquid crystals or specialty polymers.

Future research should focus on the experimental validation of the predicted physicochemical properties. Furthermore, the synthesis and biological evaluation of this compound and its derivatives could uncover novel therapeutic agents or materials with valuable properties.

Conclusion

This technical guide has provided a comprehensive overview of the physicochemical properties of this compound, a compound for which experimental data is currently lacking. By leveraging established computational prediction methods and principles of physical organic chemistry, this document offers valuable insights into its acidity, lipophilicity, and solubility. The proposed synthetic route provides a practical starting point for its preparation, and the discussion of potential applications highlights promising avenues for future research. This guide is intended to serve as a valuable resource for scientists and researchers, enabling them to make informed decisions in the design of experiments and the development of new applications for this intriguing molecule.

References

- 1. ossila.com [ossila.com]

- 2. keyorganics.net [keyorganics.net]

- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 4. This compound | #NV00296 | Rieke Metals Products & Services [riekemetals.com]

- 5. 5-chloro-2-methoxy-4-propoxybenzoic acid CAS#: 3002471-89-5 [m.chemicalbook.com]

- 6. Reliability of logP predictions based on calculated molecular descriptors: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. digital.library.unt.edu [digital.library.unt.edu]

- 10. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to 5-Chloro-2-propoxybenzoic Acid for Advanced Research

This guide provides a comprehensive technical overview of 5-Chloro-2-propoxybenzoic acid, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's structural and chemical properties, synthesis protocols, spectroscopic profile, and applications, with a strong emphasis on scientific integrity and practical insights.

Compound Identification and Chemical Structure

This compound is a disubstituted benzoic acid derivative. The strategic placement of a chloro group at the 5-position and a propoxy group at the 2-position of the benzene ring makes it a versatile building block in organic synthesis, particularly for creating more complex molecular architectures.

The definitive identifier for this compound is its CAS Number: 62176-15-2 .[1][2]

Chemical Structure:

The structure consists of a benzene ring functionalized with a carboxylic acid group (-COOH), a propoxy group (-OCH₂CH₂CH₃), and a chlorine atom (-Cl). The propoxy and carboxylic acid groups are ortho to each other, which can influence the compound's reactivity and conformational preferences.

Figure 1. Molecular Structure of this compound.

Key Identifiers Summary

| Identifier | Value | Source |

| CAS Number | 62176-15-2 | [1][2] |

| Molecular Formula | C₁₀H₁₁ClO₃ | [1][3] |

| Molecular Weight | 214.65 g/mol | [2][3] |

| IUPAC Name | This compound | |

| SMILES | O=C(O)C1=C(OCCC)C=CC(Cl)=C1 | [2] |

| MDL Number | MFCD02729207 | [2] |

Synthesis and Purification Protocol

The most direct and industrially scalable synthesis of this compound is achieved via the Williamson ether synthesis. This well-established SN2 reaction offers high yields and purity by reacting the phenoxide of a precursor with an alkyl halide.[4][5]

Causality of Experimental Choice: The starting material of choice is 5-Chloro-2-hydroxybenzoic acid (also known as 5-chlorosalicylic acid), CAS 321-14-2.[6][7] Its phenolic hydroxyl group is sufficiently acidic to be readily deprotonated by a moderately strong base like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), forming a nucleophilic phenoxide.[5][8] 1-Bromopropane is selected as the propyl source due to its optimal reactivity as a primary alkyl halide, which strongly favors the desired SN2 substitution pathway over the competing E2 elimination side reaction.[4][5] A polar aprotic solvent such as dimethylformamide (DMF) is used to solvate the cation of the base, thereby enhancing the nucleophilicity of the phenoxide anion and accelerating the reaction rate.[5]

Experimental Workflow: Williamson Ether Synthesis

References

- 1. keyorganics.net [keyorganics.net]

- 2. 62176-15-2|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | #NV00296 | Rieke Metals Products & Services [riekemetals.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. jk-sci.com [jk-sci.com]

- 6. 5-Chloro-2-hydroxybenzoic Acid CAS 321-14-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. 5-Chloro-2-hydroxybenzoic acid | 321-14-2 [chemicalbook.com]

- 8. ochemonline.pbworks.com [ochemonline.pbworks.com]

biological activity of 5-Chloro-2-propoxybenzoic acid derivatives

An In-Depth Technical Guide to the Biological Activity of 5-Chloro-2-propoxybenzoic Acid Derivatives

Authored by a Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of the biological activities associated with this compound and its derivatives. Moving beyond a simple catalogue of facts, we delve into the mechanistic rationale behind their synthesis, derivatization strategies, and diverse pharmacological potential. By drawing upon established research into structurally related chloro-substituted and alkoxy-substituted benzoic acids, this document synthesizes current knowledge to illuminate the therapeutic promise of this specific chemical class. We will explore their potential as antimicrobial, anti-inflammatory, analgesic, and anticancer agents, grounded in detailed experimental protocols and structure-activity relationship (SAR) insights. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for novel therapeutic discovery.

Introduction: The Strategic Value of the Substituted Benzoic Acid Scaffold

The benzoic acid moiety is a cornerstone in medicinal chemistry, serving as a versatile scaffold for developing a vast array of therapeutic agents. Its chemical tractability, particularly at the carboxylic acid group and on the aromatic ring, allows for fine-tuning of pharmacokinetic and pharmacodynamic properties. The strategic introduction of substituents is a key principle in drug design, and halogenation represents a particularly powerful tool.

The inclusion of a chlorine atom, as in the 5-chloro-substituted benzoic acids, profoundly influences the molecule's electronic character and lipophilicity. This modification can enhance membrane permeability, improve binding affinity to target proteins through halogen bonding, and alter metabolic stability. When combined with an alkoxy group, such as the propoxy group at the 2-position, these properties are further modulated, creating a scaffold with significant therapeutic potential.

While direct literature on this compound derivatives is emerging, a wealth of data exists for structurally analogous compounds, particularly 5-chloro-salicylates and their amides. These related molecules have demonstrated a wide spectrum of biological activities, including potent antimicrobial, antifungal, and anti-inflammatory effects.[1] This guide will leverage these established findings to build a predictive and rational framework for understanding and exploring the biological activities of this compound derivatives.

The Core Moiety: Synthesis and Derivatization Pathways

The journey from simple precursors to a diverse library of active compounds is a logical progression. The causality behind this synthetic workflow is to first build the stable, core scaffold and then introduce diversity at a chemically accessible point to explore a wide range of biological targets.

Foundational Synthesis: The 5-Chloro-2-hydroxybenzoic Acid Precursor

The most common and regioselective route to the key precursor, 5-Chloro-2-hydroxybenzoic acid (also known as 5-chlorosalicylic acid), begins with salicylic acid.

Experimental Protocol: Synthesis of 5-Chloro-2-hydroxybenzoic acid

-

Dissolution: Dissolve salicylic acid (1 equivalent) in a suitable solvent such as acetonitrile.

-

Acidification: Add concentrated sulfuric acid (approx. 1.05 equivalents) to the solution at room temperature (20°C) and stir for 5-10 minutes. The acid acts as a catalyst, activating the aromatic ring for electrophilic substitution.

-

Chlorination: Add a chlorinating agent, such as N-chlorosuccinimide (NCS) (1.05 equivalents), to the mixture. The reaction is typically monitored by Thin Layer Chromatography (TLC). This step proceeds via an electrophilic aromatic substitution mechanism.

-

Work-up: Upon completion, evaporate the solvent. Add a small amount of the initial solvent (e.g., acetonitrile) to the residue and stir.

-

Isolation: Filter the resulting slurry. Wash the filter cake with water to remove any remaining succinimide and acid.

-

Drying: Dry the purified solid product to yield 5-Chloro-2-hydroxybenzoic acid.[2]

Core Scaffold Assembly: Synthesis of this compound

With the precursor in hand, the defining propoxy group is installed via a classic Williamson ether synthesis. This reaction is chosen for its high efficiency and reliability in forming ether linkages.

Experimental Protocol: Synthesis of this compound

-

Deprotonation: Dissolve 5-Chloro-2-hydroxybenzoic acid (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF). Add a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) (approx. 2.2 equivalents), to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide.

-

Alkylation: To the resulting solution, add an alkylating agent like 1-bromopropane or 1-iodopropane (approx. 2 equivalents) dropwise.

-

Reaction: Heat the mixture (e.g., to 60-80°C) and stir for several hours until TLC analysis indicates the consumption of the starting material. The phenoxide attacks the alkyl halide in an Sₙ2 reaction.

-

Quenching & Extraction: Cool the reaction mixture and quench carefully with water. Acidify the aqueous solution with HCl to protonate the carboxylic acid. Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Generating Diversity: Derivatization Strategies

The primary point for derivatization is the carboxylic acid, which is readily converted into amides, esters, and other functional groups. This allows for the exploration of a vast chemical space to identify compounds with high affinity for various biological targets.

References

An In-depth Technical Guide to 5-Chloro-2-propoxybenzoic Acid: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 5-chloro-2-propoxybenzoic acid, a significant chemical intermediate. The content herein is curated for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering insights into its historical context, synthesis, chemical properties, and potential applications.

Introduction and Historical Context

The specific discovery of this compound is not marked by a singular historical event. Instead, its emergence is a logical consequence of the systematic exploration of benzoic acid derivatives, a cornerstone of modern organic chemistry. Its history is intrinsically linked to two key elements: the development of its parent molecule, 5-chloro-2-hydroxybenzoic acid (5-chlorosalicylic acid), and the advent of the Williamson ether synthesis.

5-Chloro-2-hydroxybenzoic acid, a halogenated derivative of salicylic acid, has been a subject of study due to the diverse biological activities exhibited by salicylic acid and its analogs. The introduction of a chlorine atom at the 5-position modifies the electronic and lipophilic properties of the molecule, making it a valuable precursor in the synthesis of pharmaceuticals and other bioactive compounds.[1][2]

The transformation of the hydroxyl group of 5-chloro-2-hydroxybenzoic acid to a propoxy ether is most efficiently achieved via the Williamson ether synthesis. Developed in the mid-19th century, this reaction remains a fundamental and versatile method for preparing ethers. Its application to a vast array of substrates, including substituted phenols like 5-chloro-2-hydroxybenzoic acid, has enabled the creation of a diverse library of ether derivatives for various scientific investigations.

Physicochemical Properties

This compound is a solid at room temperature with the following key properties:

| Property | Value |

| Molecular Formula | C₁₀H₁₁ClO₃ |

| Molecular Weight | 214.64 g/mol |

| CAS Number | 62176-15-2[3] |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and acetone. |

Synthesis of this compound

The primary and most logical route for the synthesis of this compound is the Williamson ether synthesis, starting from 5-chloro-2-hydroxybenzoic acid and a suitable propylating agent.

Reaction Principle: The Williamson Ether Synthesis

The Williamson ether synthesis is a classic S(_N)2 reaction involving the nucleophilic attack of an alkoxide or phenoxide ion on a primary alkyl halide or other substrate with a good leaving group. In the context of synthesizing this compound, the phenolic hydroxyl group of 5-chloro-2-hydroxybenzoic acid is first deprotonated by a base to form the more nucleophilic phenoxide. This phenoxide then reacts with a propyl halide (e.g., 1-bromopropane or 1-iodopropane) to form the ether linkage.

Experimental Protocol

Materials:

-

5-chloro-2-hydroxybenzoic acid

-

1-Bromopropane (or 1-iodopropane)

-

Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)

-

Acetone or Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-chloro-2-hydroxybenzoic acid in a suitable solvent like acetone or DMF. Add a stoichiometric amount of a base, such as sodium hydroxide or potassium carbonate, to the solution. The mixture is stirred at room temperature for a period to ensure complete formation of the phenoxide salt. The carboxyl group will also be deprotonated under these conditions.

-

Alkylation: To the stirred solution, add a slight excess of the propylating agent (e.g., 1-bromopropane). The reaction mixture is then heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then dissolved in water and acidified with dilute hydrochloric acid to a pH of approximately 2. This step protonates the carboxylate group, causing the product to precipitate.

-

Extraction and Purification: The aqueous layer is extracted with a suitable organic solvent, such as ethyl acetate. The combined organic layers are washed with water and then with brine. The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound.

-

Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to obtain the pure this compound.

Visualization of the Synthetic Workflow

References

Spectroscopic Characterization of 5-Chloro-2-propoxybenzoic Acid: A Technical Guide

Introduction

5-Chloro-2-propoxybenzoic acid is a substituted aromatic carboxylic acid with the molecular formula C₁₀H₁₁ClO₃ and a molecular weight of 214.65 g/mol . As a derivative of benzoic acid, it holds potential interest for researchers in medicinal chemistry and materials science, where precise structural elucidation is paramount for understanding its chemical behavior and potential applications. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The interpretations herein are based on established principles of spectroscopy and comparative analysis with structurally analogous compounds. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the molecule's spectroscopic signature for identification, purity assessment, and further research.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and integrals of proton (¹H) and carbon-13 (¹³C) nuclei, a complete structural map can be assembled.

Experimental Protocol: NMR Analysis

A standardized protocol for acquiring high-resolution NMR spectra is crucial for reproducibility and accuracy.

Methodology:

-

Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for general solubility, while DMSO-d₆ is excellent for ensuring the acidic proton of the carboxylic acid is observable.[1]

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the solution to serve as an internal reference, setting the 0 ppm mark for both ¹H and ¹³C spectra.

-

Tube Loading: Transfer the solution to a 5 mm NMR tube, ensuring the sample height is adequate for the instrument's detector (typically ~4-5 cm).[1]

-

Instrument Setup: Place the NMR tube into a spinner and insert it into the NMR spectrometer's magnet.

-

Data Acquisition:

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve maximum homogeneity and resolution.

-

Acquire the ¹H spectrum, typically using a 30° pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire the proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a greater number of scans is required.

-

References

Solubility Profile of 5-Chloro-2-propoxybenzoic Acid: A Guide for Researchers and Drug Development Professionals

An In-Depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. This technical guide provides a comprehensive overview of the theoretical principles and practical methodologies for determining the solubility of 5-Chloro-2-propoxybenzoic acid. We delve into the molecular characteristics governing its solubility, present a detailed, self-validating protocol for equilibrium solubility determination using the Shake-Flask method, and offer a systematic approach for qualitative solubility classification. This document is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and actionable protocols required to accurately characterize this compound for preclinical and formulation studies.

Introduction to this compound

This compound (C₁₀H₁₁ClO₃, Molar Mass: 214.65 g/mol ) is an organic compound featuring a benzoic acid core functionalized with a chloro and a propoxy group.[1][2] The arrangement of these functional groups dictates its physicochemical properties, including its solubility in various solvent systems. Understanding this solubility profile is paramount in drug development for processes such as crystallization, formulation, and predicting in vivo absorption.[3]

The molecule's structure presents several key features that influence its solubility:

-

Carboxylic Acid Group (-COOH): This polar group can act as both a hydrogen bond donor and acceptor, suggesting potential solubility in polar, protic solvents.[4] It also imparts acidic properties, allowing for significant solubility modulation in aqueous solutions of varying pH.

-

Aromatic Ring: The benzene ring is a nonpolar, hydrophobic moiety that contributes to solubility in organic solvents.[5]

-

Chloro and Propoxy Groups: The chlorine atom is an electron-withdrawing group that can influence the pKa of the carboxylic acid. The propoxy group adds to the lipophilic character of the molecule, generally decreasing aqueous solubility compared to a simpler methoxy or ethoxy substitution.[6]

This guide will systematically explore how these structural elements interact to define the compound's solubility across a range of relevant solvents.

Theoretical Principles of Solubility

The solubility of a solid in a liquid is governed by the principle "like dissolves like," which relates to the polarity of the solute and the solvent.[3] For a molecule like this compound, solubility is a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.[7]

Key Influencing Factors:

-

Polarity and Hydrogen Bonding: The carboxylic acid group can form strong hydrogen bonds with protic solvents like water and alcohols.[8] However, the bulky, nonpolar propoxy group and the aromatic ring can hinder this interaction, making the overall solubility a trade-off between these competing forces.[4] In non-polar solvents, only weaker van der Waals forces are at play.

-

Effect of pH: As a carboxylic acid, this compound is a weak acid. Its solubility in aqueous media is highly pH-dependent. In basic solutions (pH > pKa), the carboxylic acid is deprotonated to form the highly polar and water-soluble carboxylate salt (R-COO⁻).[9] Conversely, in acidic solutions (pH < pKa), it remains in its neutral, less water-soluble form.

-

Temperature: The dissolution of most solid organic compounds, including benzoic acid derivatives, is an endothermic process.[10] Therefore, solubility is generally expected to increase with rising temperature.[11]

Experimental Determination of Equilibrium Solubility

The definitive measure of a compound's solubility is its equilibrium or thermodynamic solubility. This is the maximum concentration of the solute that can be dissolved in a solvent at a specific temperature and pressure, once the system has reached equilibrium.[7] The Shake-Flask method is the gold standard for this determination.[12]

Detailed Experimental Protocol: Shake-Flask Method

This protocol is designed to be self-validating by confirming that equilibrium has been achieved.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., Water, pH 7.4 Phosphate Buffer, Ethanol, Acetone, Ethyl Acetate, Heptane)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure a saturated solution is formed.

-

Solvent Addition: Add a known volume (e.g., 2 mL) of the desired pre-equilibrated solvent to the vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period. A common starting point is 24-48 hours.[12]

-

Equilibrium Confirmation:

-

After the initial equilibration time (e.g., 24 hours), stop agitation and allow the vials to stand for at least 1 hour for the undissolved solid to settle.

-

Carefully withdraw a sample from the supernatant, ensuring no solid particles are disturbed. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial.

-

Continue agitating the original vials for another period (e.g., an additional 24 hours).

-

Repeat the sampling and filtration process.

-

Analyze both the 24-hour and 48-hour samples. If the concentrations are within a narrow margin (e.g., <5%), equilibrium is considered to have been reached. If not, continue agitation and sampling until consecutive measurements are consistent.

-

-

Sample Dilution: Dilute the filtered samples with a suitable mobile phase to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Analytical Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of the dissolved compound.

Visualization: Equilibrium Solubility Workflow

Below is a diagram illustrating the key steps in the Shake-Flask protocol.

References

- 1. This compound | #NV00296 | Rieke Metals Products & Services [riekemetals.com]

- 2. keyorganics.net [keyorganics.net]

- 3. chem.ws [chem.ws]

- 4. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 5. quora.com [quora.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. scribd.com [scribd.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. www1.udel.edu [www1.udel.edu]

- 10. journalajocs.com [journalajocs.com]

- 11. m.youtube.com [m.youtube.com]

- 12. lup.lub.lu.se [lup.lub.lu.se]

potential therapeutic targets of 5-Chloro-2-propoxybenzoic acid

An In-Depth Technical Guide to Investigating the Therapeutic Potential of 5-Chloro-2-propoxybenzoic acid

Authored by a Senior Application Scientist

Preamble: Unlocking the Therapeutic Promise of a Novel Benzoic Acid Derivative

In the landscape of modern drug discovery, the benzoic acid scaffold represents a privileged structure, a foundational component of numerous clinically significant therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, ranging from anti-inflammatory and anticancer to antimicrobial and neuroprotective effects. The specific therapeutic application is dictated by the nature and position of substituents on the benzene ring, which in turn govern the molecule's interaction with specific biological targets.

This guide focuses on a lesser-explored derivative, This compound . While direct pharmacological data on this compound is sparse, its structural features—a chloro group at the 5-position and a propoxy group at the 2-position—provide a compelling basis for hypothesizing its potential therapeutic targets. The presence of a halogen and an alkoxy group suggests possible interactions with targets implicated in inflammation, cancer, and metabolic disease.

This document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals aiming to elucidate the therapeutic potential of this compound. We will delve into the scientific rationale for investigating specific targets, provide detailed experimental protocols for target validation, and present a logical framework for advancing this molecule from a chemical entity to a potential therapeutic lead.

Part 1: Hypothesized Therapeutic Targets and Scientific Rationale

Based on the structure-activity relationships of analogous benzoic acid derivatives found in the scientific literature, we can postulate several high-priority therapeutic targets for this compound.

Cyclooxygenase-2 (COX-2) in Inflammation

Rationale: Salicylic acid, a simple 2-hydroxybenzoic acid, is the active metabolite of aspirin, a non-steroidal anti-inflammatory drug (NSAID) that inhibits COX enzymes. More complex benzoic acid derivatives have been shown to exhibit anti-inflammatory properties, with some demonstrating selectivity for COX-2.[1] A structurally related compound, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid, has been shown to inhibit COX-2 expression in lipopolysaccharide-activated microglial cells.[2] The chloro and propoxy substituents on our lead compound may enhance its binding affinity and selectivity for the COX-2 active site.

Mechanistic Hypothesis: The carboxylate group of this compound is hypothesized to form a key ionic bond with a positively charged residue (e.g., Arginine) in the active site of COX-2, similar to other NSAIDs. The 5-chloro and 2-propoxy groups are predicted to occupy hydrophobic pockets within the enzyme's active site, potentially conferring selectivity over the constitutively expressed COX-1 isoform.

Mitogen-Activated Protein Kinases (MAPKs) and NF-κB Signaling in Inflammation and Cancer

Rationale: The MAPK and NF-κB signaling pathways are central regulators of inflammation and are frequently dysregulated in cancer. The aforementioned 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid was found to suppress the phosphorylation of MAPKs and inhibit the nuclear translocation of NF-κB p65.[2] This suggests that benzoic acid derivatives can exert anti-inflammatory and potentially anti-cancer effects by modulating these key signaling cascades.

Mechanistic Hypothesis: this compound may act as an inhibitor of one or more kinases within the MAPK pathway (e.g., p38, JNK, or ERK) or interfere with the IKK complex responsible for NF-κB activation. The specific molecular interactions would likely involve hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of the target kinase or allosteric sites on the IKK complex.

Aurora Kinases in Oncology

Rationale: Aurora kinases are a family of serine/threonine kinases that play a critical role in cell cycle regulation. Their overexpression is a hallmark of many human cancers, making them attractive targets for cancer therapy. A pyrimidine-based Aurora kinase inhibitor incorporating a 5-Chloro-2-fluorobenzoic acid moiety has been developed, with the chloro substituent enhancing binding affinity.[3] This provides a strong precedent for investigating this compound as a potential Aurora kinase inhibitor.

Mechanistic Hypothesis: The molecule is hypothesized to bind to the ATP-binding pocket of Aurora A or Aurora B. The benzoic acid core would form key hydrogen bonds with the hinge region of the kinase, while the 5-chloro and 2-propoxy groups would extend into adjacent hydrophobic pockets, contributing to binding affinity and selectivity.

Sodium-Glucose Cotransporter 2 (SGLT2) in Metabolic Disease

Rationale: SGLT2 inhibitors are a class of drugs used to treat type 2 diabetes by promoting the excretion of glucose in the urine. A key intermediate in the synthesis of several promising SGLT2 inhibitors is 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid.[4] The structural similarity, particularly the halogenated benzoic acid core, suggests that this compound could potentially interact with SGLT2.

Mechanistic Hypothesis: this compound may act as a competitive inhibitor of glucose binding to the SGLT2 transporter. The propoxy group could mimic the glycosidic linkage of glucose, while the benzoic acid moiety interacts with polar residues in the binding site.

Part 2: Experimental Workflows for Target Validation

A systematic and rigorous experimental approach is essential to validate the hypothesized therapeutic targets of this compound. The following section outlines detailed protocols for key experiments.

Workflow for Target Identification and Validation

Caption: A streamlined workflow for the identification and validation of therapeutic targets.

Detailed Experimental Protocols

Protocol 2.2.1: COX-1 and COX-2 Inhibition Assay

-

Objective: To determine the inhibitory activity and selectivity of this compound against COX-1 and COX-2.

-

Materials:

-

Human recombinant COX-1 and COX-2 enzymes.

-

Arachidonic acid (substrate).

-

Colorimetric COX inhibitor screening assay kit.

-

This compound (test compound).

-

Celecoxib (selective COX-2 inhibitor control).

-

Ibuprofen (non-selective COX inhibitor control).

-

96-well microplates.

-

Microplate reader.

-

-

Procedure:

-

Prepare a series of dilutions of the test compound and control inhibitors in assay buffer.

-

In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to appropriate wells.

-

Add the diluted test compound or controls to the wells and incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Incubate for 5 minutes at 37°C.

-

Stop the reaction and measure the absorbance at the recommended wavelength.

-

Calculate the percent inhibition for each concentration and determine the IC50 values.

-

Protocol 2.2.2: Western Blot for MAPK and NF-κB Pathway Activation

-

Objective: To assess the effect of this compound on the phosphorylation of key proteins in the MAPK and NF-κB signaling pathways.

-

Materials:

-

RAW 264.7 macrophages or other suitable cell line.

-

Lipopolysaccharide (LPS) for stimulation.

-

This compound.

-

Cell lysis buffer.

-

Primary antibodies against phospho-p38, phospho-JNK, phospho-ERK, and phospho-p65.

-

Secondary HRP-conjugated antibodies.

-

Chemiluminescent substrate.

-

Western blotting apparatus.

-

-

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS for the appropriate time to induce pathway activation (e.g., 30 minutes for MAPK, 1 hour for NF-κB).

-

Wash the cells with cold PBS and lyse them.

-

Determine protein concentration using a BCA assay.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies overnight at 4°C.

-

Wash and incubate with secondary antibodies for 1 hour at room temperature.

-

Develop the blot using a chemiluminescent substrate and image the results.

-

Protocol 2.2.3: Cellular Thermal Shift Assay (CETSA)

-

Objective: To confirm direct binding of this compound to its putative intracellular target in a cellular context.

-

Materials:

-

Appropriate cell line expressing the target protein.

-

This compound.

-

PBS and lysis buffer.

-

PCR tubes and a thermal cycler.

-

Western blotting or mass spectrometry equipment for protein detection.

-

-

Procedure:

-

Treat intact cells with the test compound or vehicle control.

-

Harvest the cells and resuspend them in PBS.

-

Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures in a thermal cycler for 3 minutes.

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

-

Analyze the soluble fraction by Western blot or mass spectrometry to detect the amount of the target protein remaining in solution at each temperature.

-

A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.

-

Part 3: Data Presentation and Interpretation

Quantitative Data Summary

| Assay | Metric | This compound | Positive Control |

| COX-1 Inhibition | IC50 (µM) | TBD | TBD (Ibuprofen) |

| COX-2 Inhibition | IC50 (µM) | TBD | TBD (Celecoxib) |

| Kinase Inhibition (e.g., Aurora A) | IC50 (nM) | TBD | TBD (Alisertib) |

| SGLT2 Inhibition | IC50 (nM) | TBD | TBD (Canagliflozin) |

| Cell Proliferation (e.g., HeLa) | GI50 (µM) | TBD | TBD (Doxorubicin) |

TBD: To be determined through experimentation.

Signaling Pathway Visualization

References

in silico modeling of 5-Chloro-2-propoxybenzoic acid interactions

An In-Depth Technical Guide to the In Silico Modeling of 5-Chloro-2-propoxybenzoic Acid Interactions

This guide provides a comprehensive, technically-grounded framework for investigating the molecular interactions of this compound using state-of-the-art in silico modeling techniques. Designed for researchers, computational chemists, and drug development professionals, this document moves beyond simple protocols to explain the scientific rationale behind each step, ensuring a robust and reproducible computational workflow.

Introduction: The Rationale for In Silico Investigation

This compound is a small molecule whose biological activity and potential protein targets may not be fully characterized. In silico modeling offers a powerful, resource-efficient starting point to generate hypotheses about its mechanism of action, binding affinity, and interaction patterns.[1] By simulating molecular interactions computationally, we can predict how this ligand might behave in a biological system, guiding further experimental validation and accelerating the discovery process.[1][2]

This guide will detail a multi-stage computational workflow, beginning with fundamental data preparation and progressing through molecular docking to predict binding modes and molecular dynamics simulations to assess the stability and dynamics of the resulting complex.[3]

Part 1: Foundational Data and Structural Preparation

A rigorous computational study is built upon meticulously prepared input data.[1] Errors or inaccuracies introduced at this stage will propagate through the entire workflow, compromising the validity of the results.

Ligand Characterization: this compound

The first step is to gather the essential physicochemical properties of our ligand. This information is critical for selecting appropriate simulation parameters and interpreting results. The 3D structure of the ligand can be sourced from databases like PubChem.[1]

| Property | Value | Source |

| Molecular Formula | C10H11ClO3 | PubChem |

| Molecular Weight | 214.64 g/mol | PubChem |

| XLogP3 | 3.2 | PubChem |

| Hydrogen Bond Donors | 1 | PubChem |

| Hydrogen Bond Acceptors | 3 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

Experimental Protocol: Ligand Preparation

The ligand's structure file must be optimized for simulation. This involves converting the initial 2D or 3D structure into a format that includes correct bond orders, atom types, partial charges, and hydrogen atoms, which are often omitted in basic structural files.[4][5]

Objective: To generate an energy-minimized, 3D structure of the ligand in a simulation-ready format (e.g., PDBQT for AutoDock Vina).

Methodology:

-

Obtain Structure: Download the 3D SDF file for this compound from a chemical database like PubChem.

-

Add Hydrogens: Use a molecular editing tool such as PyMOL or Avogadro to add hydrogen atoms appropriate for a physiological pH (e.g., 7.4).[6][7] This step is crucial as hydrogens are pivotal for forming hydrogen bonds, a key type of protein-ligand interaction.

-

Energy Minimization: Employ a tool like Open Babel to perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This resolves any steric clashes or unnatural bond lengths/angles.

-

Charge Calculation & Format Conversion: Use AutoDock Tools to assign Gasteiger partial charges and define rotatable bonds.[8] The software then saves the final structure in the PDBQT format, which contains the coordinate, charge, and atom type information required by AutoDock Vina.[7]

Experimental Protocol: Target Protein Preparation

Selecting and preparing the target protein is arguably the most critical phase of the setup. For this guide, we will use Human Carbonic Anhydrase II (PDB ID: 3FFP) as a representative target, as it is a well-studied enzyme known to bind various small molecules in a defined active site.

Objective: To clean and prepare a protein structure for docking, ensuring it is free of artifacts from the crystallographic process and contains all necessary atoms for an accurate simulation.

Methodology:

-

Obtain Structure: Download the PDB file (e.g., 3FFP) from the Protein Data Bank (PDB).

-

Clean the Structure:

-

Remove Water and Heteroatoms: Using a molecular visualizer like BIOVIA Discovery Studio or UCSF Chimera, remove all water molecules (HOH) and any non-essential co-factors or ions that are not integral to the protein's structure or the binding interaction being studied.[4][9][10] This simplifies the system and focuses the calculation on the protein-ligand interaction.

-

Select Protein Chain: If the PDB file contains multiple protein chains (a multimer), select only the chain containing the active site of interest (e.g., Chain A).[9]

-

-

Prepare in AutoDock Tools:

-

Add Hydrogens: Add polar hydrogen atoms to the protein. These are essential for accurately modeling hydrogen bond networks.[4]

-

Assign Charges: Add Kollman charges, which are standard for protein atoms in the AutoDock force field.[11]

-

Create PDBQT File: Save the prepared protein as a PDBQT file. This file now contains the structural information ready for the docking simulation.

-

Caption: Workflow for Ligand and Protein Preparation.

Part 2: Core Methodology I - Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[12] It uses a scoring function to estimate the binding affinity, allowing for the rapid screening of potential binding poses.[13] We will use AutoDock Vina, a widely adopted and validated docking engine.[14]

Experimental Protocol: Molecular Docking with AutoDock Vina

Objective: To predict the binding pose and affinity of this compound within the active site of Carbonic Anhydrase II.

Methodology:

-

Define the Binding Site (Grid Box Generation):

-

The "grid box" is a three-dimensional cube that defines the search space for the docking algorithm. It must be large enough to encompass the entire binding site, allowing the ligand to rotate and translate freely within it.[14]

-

In AutoDock Tools, load the prepared protein PDBQT file. Identify the active site, often by referencing the position of a co-crystallized ligand in the original PDB file.

-

Center the grid box on the active site. Adjust the dimensions (e.g., 25 x 25 x 25 Å) to ensure adequate coverage.[7]

-

Save the grid parameters to a configuration file (e.g., conf.txt). This file will contain the coordinates for the center of the box and its dimensions.[14]

-

-

Create the Configuration File:

-

This simple text file (conf.txt) provides the necessary inputs for the Vina executable. It specifies the names of the receptor and ligand PDBQT files and the grid box parameters.

-

Example conf.txt:

-

-

Execute the Docking Simulation:

-

Run AutoDock Vina from the command line, pointing it to the configuration file.[15]

-

Command: vina --config conf.txt --log output_log.txt

-

Vina will perform the docking calculation, sampling different ligand conformations within the grid box and scoring them. The process typically generates multiple binding modes (poses) ranked by their predicted binding affinity.

-

-

Analyze the Results:

-

Binding Affinity: The primary output is the binding affinity, reported in kcal/mol in the log file. More negative values indicate stronger predicted binding.[12]

-

Pose Visualization: The output PDBQT file (output_poses.pdbqt) contains the coordinates for the top-ranked binding poses. Visualize this file in PyMOL or BIOVIA Discovery Studio, along with the protein structure, to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and protein residues.

-

| Binding Mode (Pose) | Binding Affinity (kcal/mol) | Key Interacting Residues |

| 1 | -8.2 | HIS94, THR199, THR200 |

| 2 | -7.9 | HIS96, VAL121, LEU198 |

| 3 | -7.5 | HIS119, TRP209 |

Part 3: Core Methodology II - Molecular Dynamics Simulation

While docking provides a static snapshot of a potential binding pose, Molecular Dynamics (MD) simulations offer a dynamic view, revealing the stability of the protein-ligand complex over time in a simulated physiological environment.[3] This step is crucial for validating docking results and understanding the conformational flexibility of the complex.[3][16] We will use GROMACS, a highly efficient and popular MD engine.[17]

Caption: The Molecular Dynamics Simulation Workflow.

Experimental Protocol: MD Simulation with GROMACS

Objective: To assess the stability of the top-ranked docked pose of the this compound-Carbonic Anhydrase II complex over a period of 100 nanoseconds (ns).

Methodology:

-

System Preparation:

-

Ligand Topology: The standard protein force fields (e.g., CHARMM36) do not contain parameters for drug-like molecules. A topology file for the ligand must be generated using a server like CGenFF or the antechamber module of AmberTools.[18][19] This file defines the bond lengths, angles, dihedrals, and charges for the ligand.

-

Complex Creation: Merge the coordinate files of the protein and the ligand (from the best docked pose) into a single PDB file.[18]

-

Topology Integration: Modify the protein's topology file to include the parameters for the ligand.[6]

-

-

Solvation and Ionization:

-

Define Simulation Box: Create a periodic boundary box (e.g., a cube) around the complex, ensuring a minimum distance (e.g., 1.0 nm) between the protein and the box edge.

-

Solvation: Fill the box with a pre-equilibrated water model (e.g., TIP3P).

-

Add Ions: Add ions (e.g., Na+ and Cl-) to neutralize the net charge of the system and mimic a physiological salt concentration (e.g., 0.15 M).[19]

-

-

Energy Minimization and Equilibration:

-

Minimization: Perform a steep-descent energy minimization to relax the system and remove any steric clashes introduced during the setup.[20]

-

NVT Equilibration: Perform a short simulation (e.g., 100 ps) at constant Number of particles, Volume, and Temperature (NVT). This allows the solvent to equilibrate around the restrained protein-ligand complex.[18]

-

NPT Equilibration: Perform a longer simulation (e.g., 1 ns) at constant Number of particles, Pressure, and Temperature (NPT). This equilibrates the system's density.[18]

-

-

Production MD Run:

-

Run the production simulation for the desired length of time (e.g., 100 ns) with all restraints removed, saving the coordinates (trajectory) at regular intervals (e.g., every 10 ps).

-

-

Analysis of Trajectory:

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time relative to the starting structure. A stable, converging RMSD plot for both indicates that the system has reached equilibrium and the complex is stable.[21] A high, fluctuating ligand RMSD may suggest the ligand is unstable in the binding pocket.

-

Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each protein residue. This highlights flexible regions of the protein. Significant fluctuations in active site residues may provide insight into the binding mechanism.[21]

-

Interaction Analysis: Analyze the trajectory to determine the persistence of key interactions (like hydrogen bonds) identified during docking. Tools within GROMACS can quantify the percentage of simulation time a specific hydrogen bond is maintained.[22]

-

Part 4: Broadening the Scope - Pharmacophore Modeling

Pharmacophore modeling is a complementary technique that abstracts the key chemical features required for biological activity.[23][24] A pharmacophore model defines the spatial arrangement of features like hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings that are essential for binding to a specific target.[24][25]

This model can be generated in two ways:

-

Ligand-Based: When multiple active compounds are known, their common features are aligned to create a consensus pharmacophore.[23][26]

-

Structure-Based: When the 3D structure of the target's binding site is known, the key interaction points within the pocket can be used to define the pharmacophore features.[23][27]

Application: Once a pharmacophore model is developed from the interaction pattern of this compound, it can be used as a 3D query to rapidly screen large virtual libraries of compounds to identify novel molecules that possess the necessary features for binding but may have entirely different chemical scaffolds.[26] This is a powerful strategy for hit identification in the early stages of drug discovery.[24]

Conclusion and Forward Look

This guide has outlined a robust, multi-faceted in silico workflow for characterizing the molecular interactions of this compound. By integrating molecular docking to predict binding geometry and molecular dynamics to assess complex stability, researchers can generate high-confidence hypotheses about the molecule's potential biological targets and mechanism of action.[1] The subsequent use of pharmacophore modeling can further leverage these insights for novel lead discovery.[25]

It is imperative to remember that in silico modeling is a predictive science.[1] The models and hypotheses generated through these methods provide powerful guidance but must ultimately be validated through empirical in vitro and in vivo experimentation.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. bioinformaticsreview.com [bioinformaticsreview.com]

- 7. eagonlab.github.io [eagonlab.github.io]

- 8. youtube.com [youtube.com]

- 9. quora.com [quora.com]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

- 12. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 13. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. youtube.com [youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. GROMACS Tutorials [mdtutorials.com]

- 18. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 19. m.youtube.com [m.youtube.com]

- 20. MD Simulation of Protein-Ligand Interaction: Formation and Dissociation of an Insulin-Phenol Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 21. T020 · Analyzing molecular dynamics simulations — TeachOpenCADD 0 documentation [projects.volkamerlab.org]

- 22. How to Analyze Results from Molecular Dynamics Simulations - Creative Proteomics [iaanalysis.com]

- 23. What is pharmacophore modeling and its applications? [synapse.patsnap.com]

- 24. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]

- 25. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Pharmacophore Modeling - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]

- 27. dovepress.com [dovepress.com]

Methodological & Application

synthesis protocol for 5-Chloro-2-propoxybenzoic acid

An Application Note for the Synthesis of 5-Chloro-2-propoxybenzoic Acid

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds and other specialty chemicals. Its structure, featuring a chlorinated aromatic ring, a carboxylic acid, and a propoxy ether group, makes it a versatile building block. This document provides a detailed, two-step protocol for the synthesis of this compound, commencing from the readily available starting material, salicylic acid. The synthesis strategy involves an initial electrophilic aromatic substitution to introduce the chloro group, followed by a Williamson ether synthesis to install the propoxy moiety. This guide is intended for researchers in organic chemistry and drug development, offering in-depth explanations for procedural choices to ensure reproducibility and high-yield synthesis.

Overall Reaction Scheme

The synthesis is performed in two primary stages: the chlorination of salicylic acid to form the intermediate, 5-chlorosalicylic acid, followed by the propylation of this intermediate to yield the final product.

Caption: Overall two-step synthesis pathway.

Part 1: Synthesis of 5-Chlorosalicylic Acid (Intermediate)

Principle and Rationale

The initial step is the chlorination of salicylic acid. This reaction is an electrophilic aromatic substitution. The hydroxyl (-OH) and carboxylic acid (-COOH) groups on the salicylic acid ring are ortho-, para-directing activators. However, the hydroxyl group is a much stronger activating group than the carboxyl group. Therefore, substitution is directed to the positions ortho and para to the hydroxyl group. The para position (position 5) is sterically less hindered, leading to the preferential formation of 5-chlorosalicylic acid.[1]

For this protocol, N-chlorosuccinimide (NCS) is chosen as the chlorinating agent in the presence of a catalytic amount of sulfuric acid.[2] NCS is a mild and easy-to-handle source of electrophilic chlorine (Cl+), making it a safer and more selective alternative to using chlorine gas.[2] Acetonitrile is used as the solvent due to its ability to dissolve the reactants and its relative inertness under the reaction conditions.

Materials and Equipment

| Reagent/Equipment | Purpose |

| Salicylic Acid | Starting Material |

| N-Chlorosuccinimide (NCS) | Chlorinating Agent |

| Sulfuric Acid (conc.) | Catalyst |

| Acetonitrile | Solvent |

| Deionized Water | Washing Agent |

| Round-bottom flask | Reaction Vessel |

| Magnetic stirrer and stir bar | For mixing |

| Ice bath | Temperature control |

| Buchner funnel and filter flask | For product filtration |

| Beakers, Graduated cylinders | General labware |

Detailed Experimental Protocol

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 13.8 g (0.1 mol) of salicylic acid in 100 mL of acetonitrile. Stir the mixture at room temperature (approx. 20°C) until all the solid has dissolved.

-

Catalyst Addition: Carefully add 0.5 mL of concentrated sulfuric acid to the solution. Stir for 5 minutes.

-

Chlorination: To the stirred solution, add 14.0 g (0.105 mol) of N-chlorosuccinimide in one portion. A slight exotherm may be observed. Maintain the temperature around 20-25°C.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for approximately 2.5 to 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Product Isolation: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.

-

Precipitation and Washing: Add 100 mL of cold deionized water to the resulting residue. Stir the slurry vigorously for 15 minutes to precipitate the product and dissolve the succinimide byproduct.

-

Filtration: Collect the white solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with two 50 mL portions of cold deionized water to remove any remaining impurities.

-

Drying: Dry the product in a vacuum oven at 60°C to a constant weight. The expected yield is approximately 90-95%. The product should be a white to off-white crystalline solid.[3][4]

Part 2: Synthesis of this compound

Principle and Rationale

This step employs the Williamson ether synthesis, a classic and robust method for forming ethers.[5][6] The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[6][7] First, the phenolic hydroxyl group of 5-chlorosalicylic acid is deprotonated by a strong base (sodium hydroxide) to form a sodium phenoxide. This phenoxide is a potent nucleophile. The carboxyl group is also deprotonated to form a sodium carboxylate. The phenoxide then attacks the primary alkyl halide (1-bromopropane), displacing the bromide ion and forming the ether linkage.[7]

It is crucial to use a primary alkyl halide like 1-bromopropane. Secondary or tertiary alkyl halides are more prone to undergo elimination reactions (E2) in the presence of a strong base, which would compete with the desired substitution and reduce the yield of the ether product.[5] An ethanol/water mixture is used as the solvent, which readily dissolves the reactants and is suitable for the reflux temperature.

Materials and Equipment

| Reagent/Equipment | Purpose |

| 5-Chlorosalicylic Acid | Starting Material (from Part 1) |

| Sodium Hydroxide (NaOH) | Base for deprotonation |